An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxyhexadecanoate
An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxyhexadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyhexadecanoate, also known as methyl 3-hydroxypalmitate (B1262271), is a hydroxy fatty acid methyl ester. This document provides a comprehensive overview of its chemical and physical properties, relevant experimental protocols, and its role in biological signaling pathways. This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this compound.
Chemical and Physical Properties
Methyl 3-hydroxyhexadecanoate is an organic compound with the molecular formula C17H34O3.[1][2][3] It is classified as a fatty acid methyl ester and is structurally related to 3-hydroxypalmitic acid.[3] The presence of a hydroxyl group on the third carbon atom imparts specific chemical and physical characteristics that are of interest in various research contexts.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of methyl 3-hydroxyhexadecanoate.
| Property | Value | Source |
| Molecular Formula | C17H34O3 | [1][2][3] |
| Molecular Weight | 286.45 g/mol | [1][2] |
| IUPAC Name | methyl 3-hydroxyhexadecanoate | [1][3] |
| CAS Number | 51883-36-4 | [2][3] |
| Density | 0.922 g/cm³ | |
| Boiling Point | 388.9 °C at 760 mmHg | |
| Flash Point | 147.4 °C | |
| Refractive Index | 1.453 | |
| Storage Temperature | -20°C | |
| Physical State | Solid | [2] |
| Purity (typical) | >98% | [2] |
Biological Activity and Signaling Pathways
Methyl 3-hydroxyhexadecanoate is a known signaling molecule in the quorum-sensing (QS) system of the plant pathogen Ralstonia solanacearum.[4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In R. solanacearum, this system regulates the expression of virulence factors.[4][5][6]
The phc quorum-sensing system in R. solanacearum utilizes either methyl 3-hydroxymyristate (3-OH MAME) or methyl 3-hydroxyhexadecanoate (also referred to as methyl 3-hydroxypalmitate or 3-OH PAME) as the signaling molecule.[4][7] The synthesis of this signal is carried out by the methyltransferase PhcB.[4][7] As the bacterial population density increases, the concentration of methyl 3-hydroxyhexadecanoate rises. This signal is then detected by a two-component system, which ultimately leads to the activation of the transcriptional regulator PhcA.[4][5][8] PhcA, in turn, controls the expression of a wide range of genes responsible for virulence, including the production of exopolysaccharides (EPS), which are crucial for the development of bacterial wilt disease in host plants.[5][6]
Ralstonia solanacearum Quorum Sensing Pathway
Caption: Quorum sensing in Ralstonia solanacearum.
Experimental Protocols
Synthesis of Methyl 3-hydroxyhexadecanoate
A general method for the synthesis of fatty acid methyl esters (FAMEs) from the corresponding carboxylic acid can be adapted for methyl 3-hydroxyhexadecanoate. This typically involves an acid-catalyzed esterification with methanol (B129727).
Materials:
-
3-hydroxyhexadecanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (as catalyst)
-
Anhydrous sodium sulfate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 3-hydroxyhexadecanoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of hexane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude methyl 3-hydroxyhexadecanoate.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the analysis of fatty acid methyl esters. The following is a general protocol that can be optimized for methyl 3-hydroxyhexadecanoate.
Sample Preparation:
-
If the analyte is in a complex matrix, an extraction step (e.g., liquid-liquid extraction with a non-polar solvent like hexane) is required.
-
For biological samples, a derivatization step may be necessary to convert free fatty acids to their methyl esters if they are not already in that form.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 5890 series II or similar.
-
Column: HP-5MS capillary column or equivalent.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at a rate of 3.8°C/min.
-
Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules.
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3).
Expected Chemical Shifts (¹H-NMR in CDCl3):
-
~3.98 ppm (m): Proton on the carbon bearing the hydroxyl group (C-3).
-
~2.50 and 2.39 ppm (dd): Diastereotopic protons on the carbon adjacent to the ester carbonyl (C-2).
-
~3.67 ppm (s): Protons of the methyl ester group (OCH3).
-
~1.25 ppm (m): Protons of the long methylene (B1212753) chain ((CH2)n).
-
~0.88 ppm (t): Protons of the terminal methyl group.
Expected Chemical Shifts (¹³C-NMR):
-
~170-174 ppm: Ester carbonyl carbon.
-
~68.3 ppm: Carbon attached to the hydroxyl group (C-3).
Conclusion
Methyl 3-hydroxyhexadecanoate is a fatty acid methyl ester with defined chemical and physical properties. Its role as a signaling molecule in the quorum-sensing system of Ralstonia solanacearum makes it a molecule of interest for research in plant pathology and microbiology. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, which can be further optimized for specific research needs. This technical guide serves as a valuable resource for scientists and researchers working with or interested in the properties and applications of methyl 3-hydroxyhexadecanoate.
References
- 1. methyl (3S)-3-hydroxyhexadecanoate | C17H34O3 | CID 12201888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Methyl 3-hydroxyhexadecanoate | C17H34O3 | CID 103553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Positive regulation of the PhcB neighbouring regulator PrhX on expression of the type III secretion system and pathogenesis in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhcQ mainly contributes to the regulation of quorum sensing‐dependent genes, in which PhcR is partially involved, in Ralstonia pseudosolanacearum strain OE1‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
